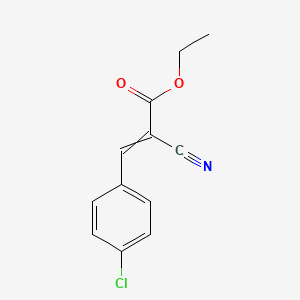

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

描述

Chemical Structure and Properties Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) is an α-cyanoacrylate ester with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol . The compound features a conjugated system comprising a cyano group (–CN), an ester (–COOEt), and a 4-chlorophenyl substituent. Its (E)-stereochemistry is confirmed by NMR data, with characteristic signals at δ 8.13 (s, 1H, vinyl proton), 7.92–7.82 (m, 2H, aromatic protons), and 7.49–7.35 (m, 2H, aromatic protons) .

Applications

This compound serves as a versatile intermediate:

- Pharmaceutical Synthesis: Used to prepare pyrano[2,3-d]pyrimidine derivatives with antimicrobial activity .

- Cyclopropanation: Reacts with diethyl bromomalonate to form triethyl 3-(4-chlorophenyl)-2-cyanocyclopropane-1,1,2-tricarboxylate in the presence of crown ether catalysts .

- Polymer Chemistry: Potential utility in radical polymerization due to the electron-withdrawing cyano group stabilizing propagating radicals .

属性

CAS 编号 |

2169-68-8; 2286-35-3 |

|---|---|

分子式 |

C12H10ClNO2 |

分子量 |

235.67 |

IUPAC 名称 |

ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3 |

InChI 键 |

KLUDCHZOLVGLQF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N |

溶解度 |

not available |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial processes.

Types of Reactions:

Polymerization: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate undergoes rapid anionic polymerization in the presence of moisture, forming long polymer chains. This reaction is the basis for its use as a fast-setting adhesive.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of cyanoacrylic acid and ethanol.

Substitution Reactions: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Polymerization: Initiated by moisture or weak bases.

Hydrolysis: Occurs in aqueous environments, often accelerated by acidic or basic conditions.

Substitution: Requires electrophilic reagents and appropriate catalysts.

Major Products:

Polymerization: Poly(ethyl 3-(4-chlorophenyl)-2-cyanoacrylate)

Hydrolysis: Cyanoacrylic acid and ethanol

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C₁₂H₁₀ClNO₂

- CAS Number: 2169-68-8

The compound features a cyanoacrylate moiety with a 4-chlorophenyl substituent, enhancing its reactivity and stability. The cyano group acts as an electron-withdrawing entity, facilitating strong covalent bond formation with various substrates. This property is pivotal in applications requiring robust adhesion and interaction with biological systems.

Chemistry

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate serves as a building block in organic synthesis. It is utilized in:

- Knoevenagel Condensation: This reaction forms carbon-carbon bonds, essential for synthesizing complex organic molecules .

- Reagent in Chemical Reactions: It acts as an effective reagent in various organic transformations due to its high reactivity.

Biology

In biological research, the compound is employed for:

- Development of Bioactive Molecules: Its ability to form stable adducts makes it useful in designing new pharmaceuticals.

- Biochemical Assays: It serves as a probe for studying enzyme activity and cellular processes due to its interaction with nucleophilic sites on substrates.

Medicine

The medical applications of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate are particularly noteworthy:

- Drug Delivery Systems: Research indicates potential use in targeted drug delivery due to its adhesive properties and ability to form stable bonds with biological tissues.

- Surgical Adhesives: Its efficacy as a surgical adhesive is being evaluated, particularly for sealing wounds while providing antimicrobial benefits .

Industry

In industrial applications, this compound is widely used for:

- Adhesives and Coatings: Its strong adhesive properties make it suitable for manufacturing adhesives that require quick curing times and durability. Products like SikaFast®-2590 utilize ethyl-cyanoacrylate technology for automotive applications .

- Polymer Production: It is incorporated into polymer formulations to enhance mechanical properties and adhesion characteristics.

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown its effectiveness against various pathogens, potentially disrupting cellular processes through enzyme inhibition.

- Anticancer Activity: Research indicates antiproliferative effects against cancer cell lines such as prostate (PC3) and epidermoid carcinoma (A431), suggesting its potential role in cancer therapy .

作用机制

The primary mechanism of action for ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbonyl carbon and facilitating the nucleophilic attack by water molecules. This leads to the formation of a polymer chain through successive addition reactions.

相似化合物的比较

Substituent Effects on Physical and Chemical Properties

The table below compares key structural analogs based on substituent variations:

Reactivity in Polymerization

The cyano and chloro substituents in ethyl 3-(4-chlorophenyl)-2-cyanoacrylate stabilize propagating radicals similarly to ethyl 2-cyanoacrylate (unsubstituted analog). Key polymerization parameters include:

Comparison with Methacrylates :

- Ethyl 2-cyanoacrylate exhibits 5× higher kₚ than methyl methacrylate (MMA) due to radical stabilization by the cyano group .

Electronic and Steric Effects

- Electron-Withdrawing Groups (e.g., –Cl, –CF₃): Enhance electrophilicity of the α-carbon, accelerating Knoevenagel condensations. For example, the trifluoromethyl derivative reacts faster in photo-activated condensations .

- Electron-Donating Groups (e.g., –OCH₃) : Reduce reactivity in condensations but improve solubility in polar solvents .

- Steric Effects: Bulkier substituents (e.g., naphthalen-2-yl in ethyl 2-cyano-3-(naphthalen-2-yl)acrylate) hinder molecular packing, lowering melting points .

Crystallographic and Spectroscopic Differences

- Syn-Periplanar Conformation: Observed in ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate (C4–C8–C9–C10 torsion angle = 3.2°) due to methoxy group sterics .

- NMR Shifts :

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。